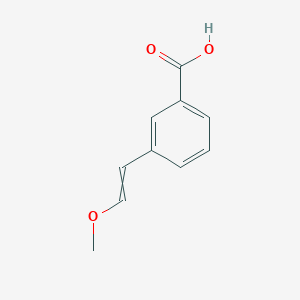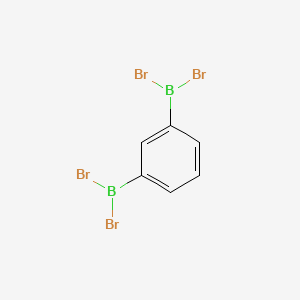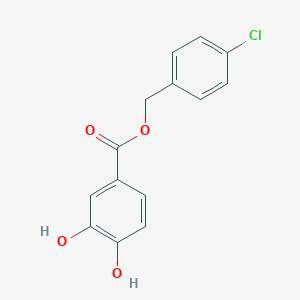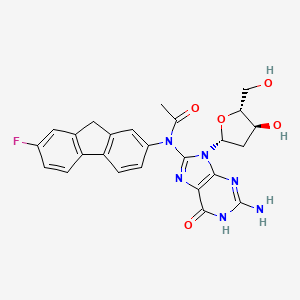
Guanosine, 8-(acetyl(7-fluoro-9h-fluoren-2-yl)amino)-2'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- is a synthetic nucleoside analog. This compound is structurally derived from guanosine, a nucleoside component of RNA, and is modified with an acetyl group and a fluorenyl moiety. These modifications can significantly alter its chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- typically involves multiple steps. The starting material is often 2’-deoxyguanosine, which undergoes a series of chemical reactions to introduce the acetyl and fluorenyl groups. Common reagents used in these reactions include acetic anhydride for acetylation and fluorenyl-based reagents for the introduction of the fluorenyl group. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the progress of the reactions and the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds. Substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- involves its interaction with molecular targets such as nucleic acids and proteins. The fluorenyl group can intercalate into DNA, disrupting its structure and function. The acetyl group can also modify the compound’s interactions with enzymes and other proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(Acetyl(9H-fluoren-2-yl)amino)guanosine: Similar structure but lacks the fluoro group.
N-(7-Fluoro-9H-fluoren-2-yl)acetamide: Contains the fluorenyl and acetyl groups but lacks the guanosine moiety.
[Acetyl-(7-methoxy-9H-fluoren-2-yl)amino] acetate: Similar structure but with a methoxy group instead of a fluoro group.
Uniqueness
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- is unique due to the presence of both the fluoro and acetyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. These modifications can enhance its stability, binding affinity, and biological activity, making it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
97235-46-6 |
|---|---|
Molekularformel |
C25H23FN6O5 |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(7-fluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C25H23FN6O5/c1-11(34)31(15-3-5-17-13(8-15)6-12-7-14(26)2-4-16(12)17)25-28-21-22(29-24(27)30-23(21)36)32(25)20-9-18(35)19(10-33)37-20/h2-5,7-8,18-20,33,35H,6,9-10H2,1H3,(H3,27,29,30,36)/t18-,19+,20+/m0/s1 |
InChI-Schlüssel |
IOTOYVLSMGKGLG-XUVXKRRUSA-N |
Isomerische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N |
Kanonische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)C4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


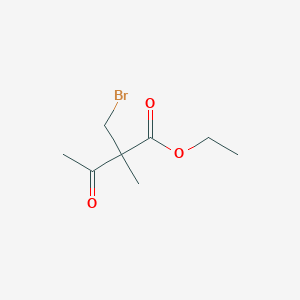
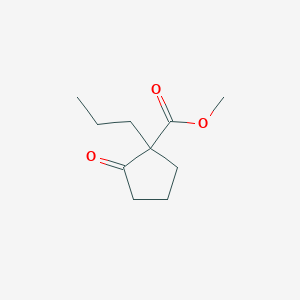
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

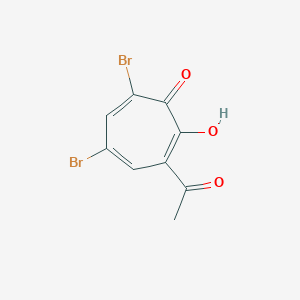
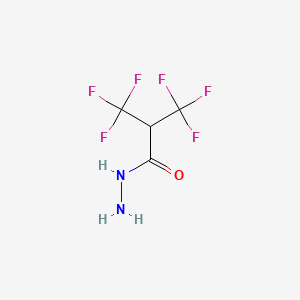
![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)

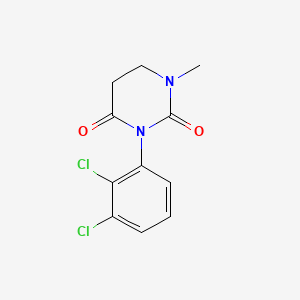
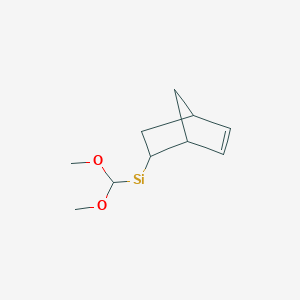
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
